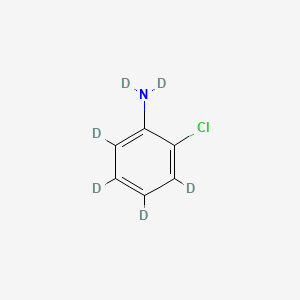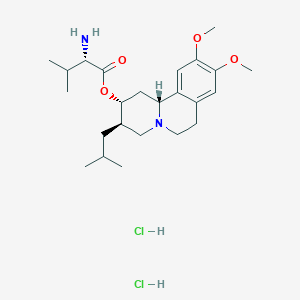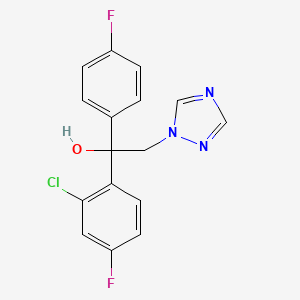
1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Ethanol Group: This step involves the reaction of the triazole ring with an appropriate alkylating agent to introduce the ethanol moiety.
Substitution with Chlorine and Fluorine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung der entsprechenden Ketone oder Aldehyde führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Ketonen führen, während Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.
Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Behandlung von Infektionen und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann ihre Wirkungen durch Hemmung oder Aktivierung dieser Zielstrukturen ausüben, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-1,2,4-Triazol-1-ethanol: Ein einfacheres Derivat ohne die substituierten Phenylgruppen.
1H-1,2,4-Triazol-1-ethanol, α-(4-fluorphenyl)-: Ein Derivat mit nur einer Fluorphenylgruppe.
1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-: Ein Derivat mit nur einer Chlorfluorphenylgruppe.
Einzigartigkeit
1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- ist aufgrund des Vorhandenseins sowohl von 2-Chlor-4-fluorphenyl- als auch von 4-Fluorphenylgruppen einzigartig. Diese Substitutionen können die chemischen und biologischen Eigenschaften der Verbindung erheblich beeinflussen, was sie von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
100567-96-2 |
|---|---|
Molekularformel |
C16H12ClF2N3O |
Molekulargewicht |
335.73 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H12ClF2N3O/c17-15-7-13(19)5-6-14(15)16(23,8-22-10-20-9-21-22)11-1-3-12(18)4-2-11/h1-7,9-10,23H,8H2 |
InChI-Schlüssel |
CZNPUBGZLFFZJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


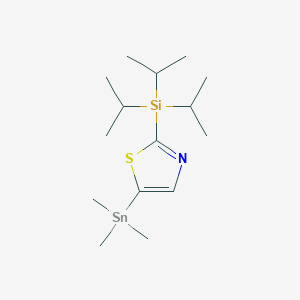
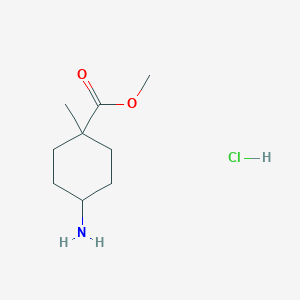
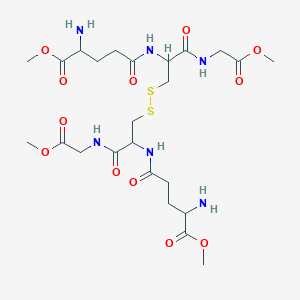
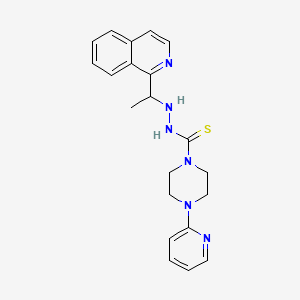
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
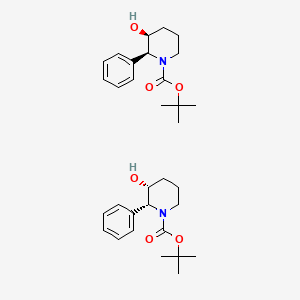
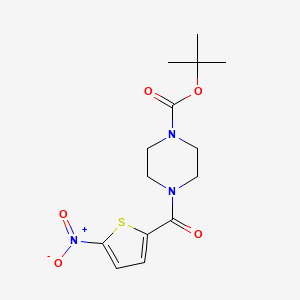
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)

